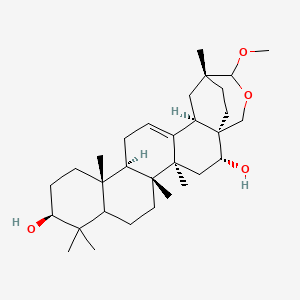
Methyl 2,2,5-trimethylhexa-3,4-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2,5-trimethylhexa-3,4-dienoate is an organic compound with the molecular formula C10H16O2. It is a derivative of hexa-3,4-dienoate, characterized by the presence of three methyl groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2,5-trimethylhexa-3,4-dienoate typically involves the esterification of 2,2,5-trimethylhexa-3,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 2,2,5-trimethylhexa-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,2,5-trimethylhexa-3,4-dienoic acid or corresponding ketones.
Reduction: Formation of 2,2,5-trimethylhexa-3,4-dienol.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
Methyl 2,2,5-trimethylhexa-3,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2,2,5-trimethylhexa-3,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The presence of multiple methyl groups can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
Methyl 2,4-hexadienoate: Similar structure but with different methyl group positions.
Ethyl 2-methylpenta-3,4-dienoate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2,2,5-trimethylhexa-3,4-dienoate is unique due to the specific arrangement of its methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
75787-78-9 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-7-10(3,4)9(11)12-5/h7H,1-5H3 |
InChI 键 |
GUQKMELAABLBMX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=CC(C)(C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


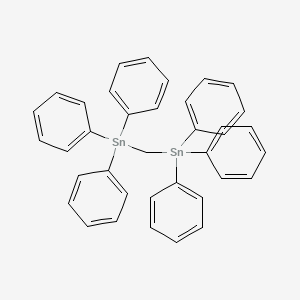

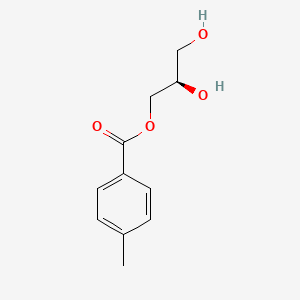
![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)
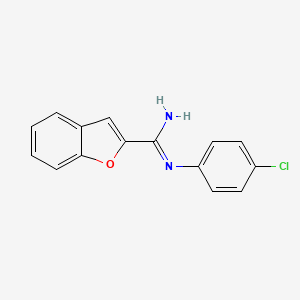
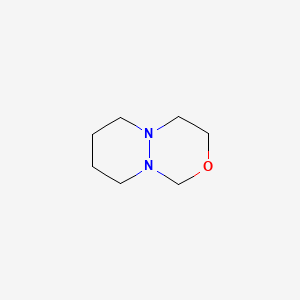
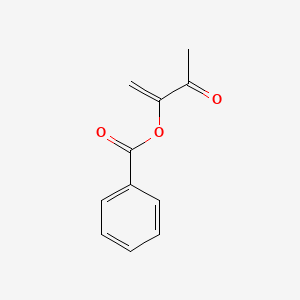
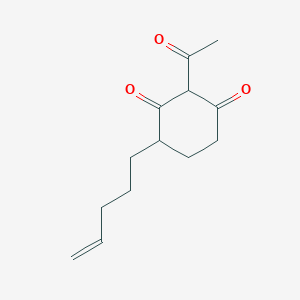
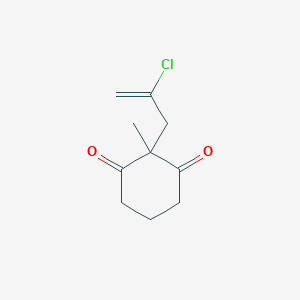
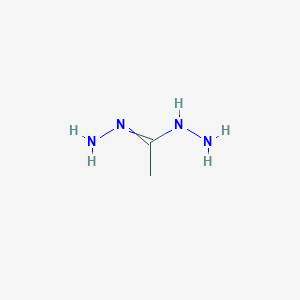

![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
